molecular formula C6H14ClNO B6608360 1-aminohexan-3-onehydrochloride CAS No. 32373-12-9

1-aminohexan-3-onehydrochloride

Cat. No.: B6608360
CAS No.: 32373-12-9
M. Wt: 151.63 g/mol
InChI Key: ALTGEDPKCPWCAC-UHFFFAOYSA-N
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Description

Historical Context of α- and β-Aminoketone Research Methodologies

The synthesis of aminoketones has been a subject of extensive research for over a century. Early methods for the preparation of α-aminoketones often involved the substitution of α-haloketones with amines. rsc.org Another classical approach is the Strecker synthesis, discovered by Adolph Strecker, which produces α-amino acids from aldehydes or ketones, and can be adapted for aminoketone synthesis. wikipedia.org

The development of synthetic routes to β-aminoketones has been significantly influenced by the Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone. organic-chemistry.orgnih.gov More recent advancements have focused on developing more efficient and selective methods. These include catalytic approaches that are more environmentally friendly and provide better control over stereochemistry. organic-chemistry.orgrsc.org The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated ketone, has also emerged as a powerful tool for the synthesis of β-aminoketones. rsc.org Furthermore, modern techniques like reductive amination of dicarbonyl compounds or the use of organocatalysis have expanded the toolkit for accessing these valuable synthetic intermediates. organic-chemistry.orgfrontiersin.org

Unique Structural Features and Synthetic Utility of 1-Aminohexan-3-one Hydrochloride

1-Aminohexan-3-one hydrochloride is a salt of a β-aminoketone. The hydrochloride form enhances the stability and water solubility of the compound, making it easier to handle and store compared to its free base, which can be prone to self-condensation.

The structure of 1-aminohexan-3-one consists of a six-carbon chain with an amino group at the C1 position and a ketone at the C3 position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be envisioned as a key starting material for the preparation of substituted piperidines, pyridines, or other nitrogen-containing ring structures through intramolecular cyclization or condensation reactions. The primary amine offers a site for N-alkylation or acylation, while the ketone can undergo reactions such as reduction, Wittig olefination, or condensation with various nucleophiles.

Below are some of the key properties of 1-aminohexan-3-one and its hydrochloride salt:

PropertyValue
Compound Name 1-Aminohexan-3-one
CAS Number 412323-93-4
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Compound Name 1-Aminohexan-3-one hydrochloride
CAS Number 32373-12-9

Note: The data in this table is based on computed properties from public chemical databases. rsc.orgnih.gov

The specific reactivity and potential applications of 1-aminohexan-3-one hydrochloride in synthetic chemistry continue to be an area of interest for the development of novel compounds and efficient synthetic methodologies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminohexan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGEDPKCPWCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Aminohexan 3 One Hydrochloride

Precursor-Based Synthesis Routes

Derivation from Amino Alcohols and Related Substrates

A primary route to 1-aminohexan-3-one hydrochloride involves the oxidation of the corresponding amino alcohol, 1-aminohexan-3-ol. This transformation requires a selective oxidation method that can convert the secondary alcohol to a ketone without affecting the primary amino group. The Swern oxidation is a well-established and suitable method for this purpose due to its mild reaction conditions.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride, at low temperatures. u-tokyo.ac.jpmdpi.com The reaction is generally carried out in a non-protic solvent, with dichloromethane (B109758) being a common choice. nih.govmasterorganicchemistry.com

Key reaction parameters are critical for the success of the Swern oxidation. The reaction is highly sensitive to temperature and is typically conducted at cryogenic temperatures, between -78°C and -60°C, to ensure the stability of the reactive intermediates and minimize side reactions. mdpi.comust.hk Following the oxidation, a hindered organic base, such as triethylamine, is added to facilitate the elimination reaction that forms the ketone. u-tokyo.ac.jp

The typical molar ratio of reagents is also a crucial factor, with an excess of the activating agent, DMSO, and base relative to the alcohol substrate being common practice to drive the reaction to completion. nih.gov

Table 1: Typical Reaction Parameters for Swern Oxidation of 1-Aminohexan-3-ol

ParameterCondition
Oxidant Dimethyl sulfoxide (DMSO)
Activating Agent Oxalyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature -78°C to -60°C

Upon completion of the oxidation, the resulting 1-aminohexan-3-one is in its free base form. To obtain the hydrochloride salt, the reaction mixture is typically worked up to remove the sulfur-containing byproducts and other reagents. The free base is then dissolved in a suitable organic solvent, and a solution of hydrochloric acid (often in an anhydrous solvent like diethyl ether or isopropanol) is added.

Purification of the resulting 1-aminohexan-3-one hydrochloride is commonly achieved through crystallization. The choice of solvent for crystallization is critical; it should be one in which the hydrochloride salt is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of solvents, such as ethanol (B145695) and diethyl ether, is often employed. researchgate.net The crude salt can be dissolved in a minimal amount of hot ethanol, and then ether is added until turbidity is observed. Upon cooling, the purified hydrochloride salt crystallizes out of the solution. researchgate.net The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Catalytic Hydrogenation of Oximinoketone Intermediates

An alternative synthetic approach to 1-aminohexan-3-one hydrochloride is through the catalytic hydrogenation of a suitable precursor, such as 1-(hydroxyimino)hexan-3-one. This method involves the reduction of the oxime functional group to a primary amine.

Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for hydrogenation reactions, including the reduction of oximes. masterorganicchemistry.com The optimization of the catalyst system is crucial for achieving high conversion and selectivity. The loading of palladium on the carbon support can influence the reaction rate and efficiency.

The gaseous reactant, hydrogen (H₂), is typically used at atmospheric or slightly elevated pressures. u-tokyo.ac.jp For more challenging reductions, higher pressures and temperatures may be employed to enhance the reaction rate. masterorganicchemistry.com The choice of solvent can also impact the reaction; protic solvents like ethanol or acetic acid can accelerate the rate of hydrogenation. u-tokyo.ac.jp

Table 2: Parameters for Optimization of Catalytic Hydrogenation

ParameterVariableImpact
Catalyst Palladium on carbon (Pd/C)Activity and selectivity
Gaseous Reactant Hydrogen (H₂)Reaction rate
Pressure Atmospheric to high pressureReaction rate and completion
Temperature Room temperature to elevatedReaction rate
Solvent Ethanol, Methanol (B129727), Acetic AcidCan accelerate reaction rate

Following the catalytic hydrogenation, the reaction mixture contains the desired 1-aminohexan-3-one free base, the solid Pd/C catalyst, and the solvent. The first step in the workup is the careful filtration of the reaction mixture to remove the catalyst. This is typically done through a pad of celite to prevent the fine catalyst particles from passing through. u-tokyo.ac.jp It is important to keep the catalyst wet with solvent during filtration as dry Pd/C can be pyrophoric. ust.hk

To obtain the hydrochloride salt directly, the hydrogenation can be carried out in a solvent containing hydrochloric acid. This allows for the in situ formation of the hydrochloride salt as the amine is formed. nih.gov This approach simplifies the workup procedure as the product is already in its salt form in the reaction solution. After filtration of the catalyst, the solvent can be removed under reduced pressure to yield the crude 1-aminohexan-3-one hydrochloride. This crude product can then be purified by recrystallization as described in section 2.1.1.2. In some cases, if the purity is sufficient, the filtered solution of the hydrochloride salt may be used directly in a subsequent reaction step without isolation of the solid product, thereby improving process efficiency.

Exploration of Alternative Synthetic Pathways and Mechanistic Intermediates

The construction of the 1-aminohexan-3-one backbone can be approached through several synthetic routes, often involving the formation of key intermediates. One powerful strategy is the umpolung or reversal of polarity of imines, which allows them to act as nucleophiles. The catalytic asymmetric umpolung reaction of imines with enones has emerged as a direct method for synthesizing chiral γ-amino ketones. nih.govresearchgate.netnih.gov In a typical reaction, a chiral phase-transfer catalyst deprotonates an N-protected imine to form a 2-aza-allyl anion. This anion then undergoes a chemo-, regio-, diastereo-, and enantioselective C-C bond-forming reaction with an enone. researchgate.net The reaction mechanism is believed to proceed through an ionic pathway. researchgate.net

For instance, the synthesis of a γ-amino ketone can be achieved by reacting an appropriate imine with an enone in the presence of a cinchona alkaloid-derived phase-transfer catalyst. nih.govresearchgate.netnih.gov This approach provides a conceptually new and concise route to optically active γ-amino ketones from readily available prochiral starting materials. nih.govresearchgate.net

Another viable pathway is the reductive amination of 1,3-diones . This method involves the condensation of a dione (B5365651) with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an enamine or imine intermediate, which is then reduced to the corresponding amino ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com Engineered amine dehydrogenases have also been successfully employed to catalyze the desymmetric reductive amination of 2,2-disubstituted-1,3-cyclopentadiones, yielding β-amino ketones with high stereoselectivity. acs.org This biocatalytic approach highlights the potential for enzymatic methods in the synthesis of chiral amino ketones.

Chemo- and Stereoselective Synthesis Strategies for Chiral Analogs

The synthesis of specific stereoisomers of 1-aminohexan-3-one requires precise control over the formation of the chiral center. This is often achieved through diastereoselective or enantioselective methods.

Diastereoisomeric Salt Formation and Resolution Techniques

One of the classical and still widely used methods for obtaining enantiomerically pure amines is through the resolution of a racemic mixture . This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.orgpbworks.comwikipedia.org

These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. pbworks.comwikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. libretexts.orglibretexts.org Commonly used chiral resolving agents for racemic bases include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The efficiency of the resolution is dependent on the choice of the resolving agent and the solvent used for crystallization. nih.gov

To illustrate this principle, consider the resolution of a racemic mixture of a generic amino ketone:

StepProcedureObservationOutcome
1The racemic amino ketone is reacted with an equimolar amount of a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent (e.g., methanol).A mixture of two diastereomeric salts is formed.(R)-amino ketone-(R,R)-tartrate and (S)-amino ketone-(R,R)-tartrate are present in the solution.
2The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt.One of the diastereomeric salts precipitates out of the solution.The less soluble salt (e.g., (S)-amino ketone-(R,R)-tartrate) is isolated as a solid.
3The crystalline salt is separated by filtration.The solid salt is physically separated from the mother liquor containing the more soluble diastereomer.Enriched (S)-amino ketone-(R,R)-tartrate is obtained.
4The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH).The salt is broken, liberating the free amine.The enantiomerically enriched (S)-amino ketone is recovered.

Asymmetric Catalysis and Chiral Reagent Applications

Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly produce enantiomerically enriched compounds, thereby avoiding the need for resolution. rsc.orgchinesechemsoc.org

Palladium-catalyzed asymmetric synthesis has proven to be a powerful tool for the formation of chiral α-amino ketones. nih.govrsc.org In one approach, a chiral palladium(II) complex catalyzes the arylation of in situ generated α-keto imines with arylboronic acids, affording acyclic α-amino ketones with good yields and high enantioselectivities. nih.govrsc.org The chiral palladium catalyst can play multiple roles, including the activation of the starting materials and controlling the stereochemistry of the C-C bond formation. nih.gov

Chiral phase-transfer catalysis offers another efficient method for the asymmetric synthesis of amino ketones. nih.govnih.govrsc.orgmdpi.comorganic-chemistry.org Structurally well-defined chiral quaternary ammonium salts, often derived from cinchona alkaloids or binaphthyls, can catalyze the enantioselective alkylation of prochiral substrates. nih.govorganic-chemistry.org For the synthesis of γ-amino ketones, a cinchona alkaloid-derived phase-transfer catalyst can facilitate the highly diastereoselective and enantioselective umpolung reaction of imines with enones. nih.gov The performance of these catalysts is often dependent on their structural features, with fine-tuning of the catalyst structure leading to improved reactivity and selectivity. nih.gov

The use of chiral reagents , such as N-tert-butanesulfinyl imines, provides a reliable method for the diastereoselective synthesis of amino ketones. nih.gov The chiral sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine. Subsequent removal of the sulfinyl group under acidic conditions yields the chiral amino ketone. nih.gov

Below is a table summarizing the effectiveness of different catalytic systems in the synthesis of chiral amino ketones as reported in the literature:

Catalyst/ReagentReaction TypeSubstrate ScopeEnantiomeric Excess (ee)Reference
Chiral Palladium(II) ComplexAsymmetric Arylationα-Keto Imines and Arylboronic AcidsGood to Excellent nih.govrsc.org
Cinchona Alkaloid-derived Phase-Transfer CatalystUmpoled Imine Addition to EnonesImines and Acyclic/Cyclic EnonesUp to 91% nih.gov
N-tert-Butanesulfinyl AmineDiastereoselective Addition of Organolithium ReagentsN-tert-Butanesulfinyl AldiminesModerate to Good Diastereoselectivity nih.gov
Engineered Amine DehydrogenaseDesymmetric Reductive Amination2,2-disubstituted-1,3-cyclopentadionesUp to >99% acs.org

Chemical Reactivity and Transformation Pathways of 1 Aminohexan 3 One Hydrochloride

Electrophilic Properties of the Ketone Moiety

The carbonyl group in 1-aminohexan-3-one is a key site for electrophilic attack, enabling a variety of addition and condensation reactions.

Nucleophilic Addition Reactions and Adduct Formation

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Mannich reaction, a three-component condensation that is fundamental to the synthesis of many β-aminoketones. rsc.org In a typical Mannich reaction, an aldehyde, a primary or secondary amine, and a ketone react to form a β-aminoketone, also known as a Mannich base. rsc.org

The mechanism involves the initial formation of an iminium ion from the reaction of the amine and aldehyde, which then acts as the electrophile for the enol or enolate of the ketone. This nucleophilic addition of the enol to the iminium ion results in the formation of the β-aminoketone skeleton. The reaction can be catalyzed by either acid or base. rsc.org

Reaction Type Reactants Product Catalyst
Mannich ReactionAldehyde, Amine, Ketoneβ-AminoketoneAcid or Base

Condensation Chemistry and Cyclic Product Synthesis

The ketone moiety of β-aminoketones can participate in condensation reactions to form various cyclic products. For instance, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of the corresponding oxime. rsc.org This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. rsc.orgwikipedia.org

Furthermore, intramolecular condensation reactions can occur under specific conditions, leading to the formation of heterocyclic systems, which are prevalent in many biologically active molecules.

Chemoselective Reduction of the Carbonyl Group to Secondary Alcohols

The selective reduction of the ketone in the presence of the amine is a crucial transformation. This can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the resulting 1,3-amino alcohol. The diastereoselective reduction of β-aminoketones has been a subject of significant research. nih.govrsc.orgrsc.orgnih.gov

For example, the reduction of β-aminoketones with samarium(II) iodide has been shown to produce either the syn or anti 1,3-amino alcohols with high selectivity, depending on the nature of the N-protecting group on the amine. nih.govnih.gov Other reducing agents like sodium borohydride, often in the presence of additives, are also employed for this transformation. rsc.org The ability to control the stereochemistry of the resulting amino alcohol is critical in the synthesis of complex molecules.

Reducing Agent Substrate Major Product Selectivity
Samarium(II) IodideN-protected β-aminoketonesyn or anti 1,3-amino alcoholHigh, dependent on protecting group nih.govnih.gov
Sodium Borohydrideβ-aminoketone1,3-amino alcoholVaries with conditions rsc.org
Et3BHLiN-aryl-β-aminoketoneanti-N-aryl-γ-amino alcoholHigh rsc.orgrsc.org
Zn(BH4)2N-aryl-β-aminoketonesyn-N-aryl-γ-amino alcoholHigh rsc.orgrsc.org

Nucleophilic and Basic Properties of the Amine Moiety

The primary amine group in 1-aminohexan-3-one hydrochloride is a site of nucleophilicity and basicity, allowing for a different set of chemical transformations. In its hydrochloride salt form, the amine is protonated, but it can be deprotonated to its free amine form to participate in these reactions.

Amine Oxidation Reactions Leading to Oximes or Nitriles

The primary amine can undergo oxidation to various nitrogen-containing functional groups. The reaction of β-aminoketones with hydroxylamine hydrochloride can yield the corresponding oximes. rsc.org This can also be viewed as a condensation reaction of the ketone, as mentioned earlier.

Furthermore, primary amines can be oxidized to nitriles using various oxidizing agents. organic-chemistry.orgnih.govnih.gov For instance, treatment with reagents like ferrate(VI) has been shown to convert aliphatic primary amines to nitriles in good yields. nih.gov Other methods for the oxidation of primary amines to nitriles include the use of catalysts like trichloroisocyanuric acid in the presence of TEMPO. organic-chemistry.org

Substitution Reactions for Diverse Functional Group Introduction

The nucleophilic nature of the primary amine allows for substitution reactions, such as N-alkylation and N-acylation, to introduce a wide range of functional groups. N-alkylation can be achieved by reacting the amine with alkyl halides. N-acylation is readily accomplished using acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and the modification of bioactive molecules.

Formation of Amides and Other Nitrogen-Containing Compounds

The primary amino group in 1-aminohexan-3-one is a nucleophilic center, readily participating in reactions to form a variety of nitrogen-containing compounds. One of the most common transformations is the formation of amides through acylation. This typically involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the hydrochloric acid released.

For instance, the reaction with acetyl chloride would yield N-(3-oxohexyl)acetamide. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Beyond simple amides, the bifunctional nature of 1-aminohexan-3-one allows for the synthesis of more complex nitrogen-containing structures. For example, under specific conditions, condensation reactions with other carbonyl compounds can lead to the formation of imines (Schiff bases), which are valuable intermediates in organic synthesis. rsc.org The reactivity of β-aminoketones in multicomponent reactions, such as the Mannich reaction, further expands the scope of accessible nitrogenous compounds. rsc.org

Table 1: Examples of Amide Formation and Other Nitrogen-Containing Derivatives from 1-Aminohexan-3-one

ReactantReagentProductCompound Class
1-Aminohexan-3-oneAcetyl chlorideN-(3-oxohexyl)acetamideAmide
1-Aminohexan-3-oneBenzoic anhydrideN-(3-oxohexyl)benzamideAmide
1-Aminohexan-3-oneBenzaldehyde(E)-1-(benzylideneamino)hexan-3-oneImine

Intramolecular Cyclization and Ring-Closure Reactions

The presence of both an amino group and a ketone within the same molecule at a suitable distance allows for intramolecular reactions. 1-Aminohexan-3-one can undergo intramolecular cyclization to form heterocyclic compounds. The most probable cyclization pathway involves the nucleophilic attack of the amino group on the carbonyl carbon, which after dehydration, would lead to the formation of a six-membered cyclic imine, specifically a dihydropyridine (B1217469) derivative.

The facility of such cyclization reactions is influenced by several factors, including the stability of the resulting ring system and the reaction conditions. nih.gov Generally, the formation of five- and six-membered rings is thermodynamically and kinetically favored. libretexts.org For 1-aminohexan-3-one, the formation of a six-membered ring is a plausible outcome. The reaction is typically reversible and can be controlled by adjusting the pH and temperature. Acidic conditions can facilitate the initial protonation of the ketone, making it more electrophilic, while the removal of water can drive the reaction towards the cyclized product. Such intramolecular cyclizations are a key strategy in the synthesis of various heterocyclic frameworks. frontiersin.orgnih.govrsc.org

Table 2: Potential Intramolecular Cyclization Products of 1-Aminohexan-3-one

Product NameRing SizeReaction Conditions
2-Propyl-2,5-dihydro-1H-pyrrole5-membered(Hypothetical alternative pathway)
5-Propyl-3,4-dihydro-2H-pyridine6-memberedAcid or base catalysis, heat

Detailed Studies of Reaction Mechanisms

Understanding the mechanisms of the reactions that 1-aminohexan-3-one hydrochloride undergoes is crucial for controlling the product distribution and for designing synthetic routes.

Deamination, the removal of an amino group, can be initiated by treating 1-aminohexan-3-one with a diazotizing agent, most commonly nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The reaction proceeds through the formation of a diazonium salt intermediate (R-N₂⁺). This intermediate is highly unstable for primary alkylamines and readily decomposes, releasing nitrogen gas (N₂) and generating a primary carbocation at the C1 position.

The fate of this highly reactive carbocation is heavily dependent on the solvent used in the reaction. The solvent can act as a nucleophile, trapping the carbocation to form a variety of products. This solvent-dependency makes deamination a versatile, albeit sometimes unselective, transformation.

Table 3: Influence of Solvent on Deamination Products of 1-Aminohexan-3-one

SolventNucleophileMajor Product(s)
Water (H₂O)H₂O1-Hydroxyhexan-3-one
Methanol (B129727) (CH₃OH)CH₃OH1-Methoxyhexan-3-one
Acetic Acid (CH₃COOH)CH₃COO⁻3-Oxohexyl acetate (B1210297)
Hydrochloric Acid (in H₂O)Cl⁻1-Chlorohexan-3-one

The primary carbocation formed during the deamination of 1-aminohexan-3-one is inherently unstable. masterorganicchemistry.com This instability provides a strong driving force for rearrangement to a more stable carbocation. libretexts.org Such rearrangements can occur through the migration of a neighboring group, including a hydride ion (H⁻) or an alkyl group, to the carbocationic center. These are known as hydride shifts and alkyl shifts, respectively. libretexts.orgmasterorganicchemistry.com

In the case of the 1-(3-oxohexyl) cation, a 1,2-hydride shift from the C2 position to the C1 position would result in the formation of a more stable secondary carbocation at C2. This rearranged carbocation can then be trapped by the solvent or undergo further reactions. The propensity for these shifts is a fundamental concept in carbocation chemistry, aiming to achieve a more stable electronic state. masterorganicchemistry.comyoutube.com While an alkyl shift is theoretically possible, the migration of a hydride is generally more favorable unless a significantly more stable carbocation (e.g., tertiary or resonance-stabilized) can be formed via an alkyl shift. masterorganicchemistry.com

Table 4: Carbocation Intermediates and Their Relative Stabilities in the Deamination of 1-Aminohexan-3-one

CarbocationTypeFormation PathwayRelative Stability
1-(3-Oxohexyl) cationPrimaryInitial deaminationLow
2-(3-Oxohexyl) cationSecondary1,2-Hydride shiftHigher

Role As a Versatile Building Block in Complex Molecular Construction

Applications in Heterocyclic Synthesis

The presence of both nucleophilic (amine) and electrophilic (ketone) centers within the same molecule renders 1-aminohexan-3-one hydrochloride an ideal precursor for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through intramolecular cyclization or intermolecular condensation pathways.

The reactivity of aminoketones is well-established in the synthesis of nitrogen-containing heterocycles. While direct literature on 1-aminohexan-3-one hydrochloride is limited, the analogous reactivity of α-aminoketones provides a strong precedent for its potential in forming five-membered ring systems like imidazolinones and their sulfur analogs, thiothiones. scielo.br The general synthetic strategy involves the reaction of the aminoketone with isocyanates or isothiocyanates.

The primary amine of 1-aminohexan-3-one hydrochloride can act as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon of the ketone, leading to the formation of the heterocyclic ring after dehydration. This heteroannulation reaction offers a straightforward route to substituted imidazolinones and thiothiones, which are scaffolds of interest in medicinal chemistry.

Table 1: Potential Heteroannulation Reactions of 1-Aminohexan-3-one Hydrochloride

ReactantProduct ClassReaction TypePotential Significance
Isocyanate (R-N=C=O)ImidazolinoneHeteroannulationAccess to biologically relevant scaffolds
Isothiocyanate (R-N=C=S)ThiothioneHeteroannulationSynthesis of sulfur-containing heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgresearchgate.net β-Aminoketones are frequently utilized as key components in various MCRs to generate a wide array of heterocyclic structures. rsc.orgrsc.orgnih.gov

One of the most prominent MCRs involving β-aminoketones is the Mannich reaction. rasayanjournal.co.inacs.org In a typical three-component Mannich reaction, an aldehyde, an amine, and a ketone with an enolizable proton react to form a β-aminoketone. nih.gov While 1-aminohexan-3-one hydrochloride is itself a product of such a reaction, its bifunctional nature allows it to participate in subsequent MCRs. For instance, the amine functionality can react with an aldehyde to form an in-situ imine, which can then react with another enolate or a different nucleophile present in the reaction mixture to construct more complex heterocyclic systems. beilstein-journals.org

The versatility of MCRs allows for the synthesis of a diverse library of compounds, including piperidines, pyridines, and other nitrogen-containing heterocycles, by carefully selecting the reaction partners for 1-aminohexan-3-one hydrochloride. researchgate.netnih.gov

Table 2: Potential Multi-Component Reactions Involving 1-Aminohexan-3-one Hydrochloride

Reaction TypeReactantsPotential Heterocyclic Products
Hantzsch Dihydropyridine (B1217469) Synthesisβ-ketoester, AldehydeDihydropyridines
Biginelli ReactionUrea, AldehydeDihydropyrimidinones
Asinger Reactionα-Haloketone, Sulfur source, Ammonia (B1221849)/AmineThiazolines

Utility in the Construction of Advanced Aliphatic and Alicyclic Frameworks

Beyond heterocyclic synthesis, the dual functionality of 1-aminohexan-3-one hydrochloride is instrumental in the construction of complex acyclic and cyclic aliphatic frameworks. The amine and ketone groups can be selectively or sequentially transformed to introduce new functionalities and build carbon-carbon and carbon-heteroatom bonds.

The ketone moiety can undergo a wide range of classical carbonyl reactions, including aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding secondary alcohol. The primary amine can be acylated, alkylated, or used in reductive amination reactions. The interplay of these two functional groups within the same molecule opens up pathways to a variety of advanced molecular architectures. For example, intramolecular reactions can lead to the formation of cyclic structures, while intermolecular reactions can be used to link different molecular fragments.

Precursor in Polymer Chemistry and Functional Material Development

The bifunctional nature of 1-aminohexan-3-one hydrochloride makes it a promising candidate as a monomer or a precursor to monomers for the synthesis of functional polymers.

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides. researchgate.netupc.edu Their synthesis often involves the polycondensation of monomers containing both hydroxyl and amine functionalities with dicarboxylic acids or their derivatives. researchgate.net

1-Aminohexan-3-one hydrochloride can be envisioned as a precursor to a monomer for PEA synthesis. The ketone group can be reduced to a secondary alcohol, yielding an aminoalcohol. This resulting aminoalcohol, possessing both a hydroxyl and an amine group, can then be copolymerized with dicarboxylic acids or activated diacids to form poly(ester amide)s. nih.govpnrjournal.com The presence of the hexyl chain in the monomer unit can influence the physical properties of the resulting polymer, such as its flexibility and hydrophobicity.

Table 3: Potential Transformation of 1-Aminohexan-3-one Hydrochloride for Polymer Synthesis

TransformationResulting MonomerPolymer Class
Reduction of Ketone1-Aminohexan-3-olPoly(ester amide)
Oxidative AminationDiaminohexane derivativePolyamide

Contribution to the Synthesis of Specialty Organic Chemicals

The β-aminoketone motif is a key structural feature in a wide range of specialty organic chemicals, including pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.govresearchgate.net As a readily available β-aminoketone, 1-aminohexan-3-one hydrochloride serves as a valuable starting material for the synthesis of these high-value compounds.

The reactivity of the amine and ketone functionalities allows for the introduction of various substituents and the construction of more complex molecular scaffolds. For instance, the amine group can be derivatized to form amides, sulfonamides, or other functional groups, while the ketone can be transformed into a variety of other functionalities. This versatility makes 1-aminohexan-3-one hydrochloride a key intermediate in multi-step synthetic sequences aimed at producing targeted specialty chemicals.

Derivatives and Structural Analogs of 1 Aminohexan 3 One Hydrochloride

Synthesis of Homologs and Positional Isomers (e.g., 3-Aminohexan-1-ol (B3056086) Hydrochloride)

The structural framework of 1-aminohexan-3-one can be systematically altered to generate homologs and positional isomers, thereby modulating its physicochemical properties. Homologs can be synthesized by varying the length of the alkyl chain, while positional isomers involve repositioning the amino and keto functionalities.

A common and versatile method for the synthesis of β-aminoketones is the Mannich reaction. This one-pot, three-component condensation of a ketone, an aldehyde, and a primary or secondary amine is a powerful tool for creating carbon-carbon and carbon-nitrogen bonds in a single step. rsc.orgresearchgate.netrasayanjournal.co.in For instance, homologs of 1-aminohexan-3-one could be synthesized by reacting a shorter or longer chain ketone with formaldehyde (B43269) and ammonia (B1221849) (or a protected amine equivalent).

The synthesis of positional isomers, such as 3-aminohexan-1-ol hydrochloride, involves distinct synthetic strategies. The synthesis of 3-aminohexan-1-ol, a positional isomer where the carbonyl group is reduced to a hydroxyl group and its position is swapped with the amino group, can be achieved through various routes. One common approach involves the reduction of a corresponding β-enaminoketone. mdpi.com For example, a 1,3-cyclohexanedione (B196179) derivative can be reacted with an amine to form a β-enaminoketone, which is subsequently reduced to the desired 3-aminocyclohexanol. Acyclic versions can be approached similarly, starting from appropriate precursors.

Another key positional isomer is 3-amino-1-hexanol. Its synthesis can be accomplished by methods such as the reduction of a corresponding amino acid or derivative. For instance, the synthesis of N-Boc-6-amino-1-hexanol has been reported, starting from 6-amino-1-hexanol (B32743) and di-tert-butyl dicarbonate. prepchem.com This protected amino alcohol can then be further manipulated. The synthesis of various gamma-amino alcohols has also been explored for their potential as reuptake inhibitors. nih.gov

Compound NameStarting Material(s)Key Reaction TypeReference(s)
β-AminoketonesKetone, Aldehyde, AmineMannich Reaction rsc.orgresearchgate.netrasayanjournal.co.in
3-Aminocyclohexanols1,3-Cyclohexanedione, AmineReduction of β-enaminoketone mdpi.com
N-Boc-6-amino-1-hexanol6-Amino-1-hexanolN-Boc Protection prepchem.com
Gamma-Amino AlcoholsVariousMultiple Synthetic Routes nih.gov

Strategies for Functional Group Derivatization

The presence of both an amino and a ketone group in 1-aminohexan-3-one hydrochloride offers two reactive centers for a multitude of chemical transformations. These derivatizations can lead to a diverse range of compounds with tailored properties.

N-Acylation: The primary amino group can be readily acylated to form amides. This is a common strategy to introduce a variety of substituents. The N-acylation of α-amino ketones has been reported to proceed efficiently. nih.gov For instance, the synthesis of N-acyl-α-amino ketones can be achieved through the reaction of an acyl chloride with the amino ketone. nih.gov Similarly, N-Boc protected β-amino acid methyl esters have been synthesized from α-amino acids, demonstrating a common protection and derivatization strategy. nih.govrsc.org

Schiff Base Formation: The ketone functionality can react with primary amines to form Schiff bases (imines). These imines are versatile intermediates that can undergo further reactions. The formation of Schiff bases from β-aminoketones can be a precursor for the synthesis of various heterocyclic compounds. nih.gov For example, Schiff bases derived from amino acids and aldehydes have been synthesized and subsequently used to create metal complexes. nih.govresearchgate.net

Heterocycle Synthesis: The bifunctional nature of 1-aminohexan-3-one makes it an attractive precursor for the synthesis of various heterocyclic systems. For example, β-aminoketones can be used to synthesize pyrimidines. rsc.orgnih.govresearchgate.netorganic-chemistry.org The reaction of a β-aminoketone with an amidine can lead to the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the corresponding pyrimidine. rsc.org

Derivative TypeReagent(s)Key Reaction TypeReference(s)
N-Acyl DerivativesAcyl chloride, AnhydrideAcylation nih.gov
Schiff BasesPrimary AmineCondensation nih.govnih.govresearchgate.net
PyrimidinesAmidineCyclocondensation rsc.orgnih.govresearchgate.netorganic-chemistry.org

Preparation of Macrocyclic Structures and Conjugates

The unique structure of 1-aminohexan-3-one hydrochloride, featuring a linear chain with reactive functional groups at its termini, makes it a potential building block for the synthesis of macrocycles and conjugates.

Macrocyclic Structures: Macrocyclization can be achieved through intramolecular reactions of linear precursors containing complementary reactive groups. While direct macrocyclization of 1-aminohexan-3-one itself is not extensively documented, analogous linear bifunctional molecules are commonly used. For instance, macrocyclic polyamines are synthesized from linear tetraamine (B13775644) precursors. royalsocietypublishing.orgresearchgate.net Similarly, amino alcohols are employed as templates for the synthesis of macrolactones. nih.gov The synthesis of cryptands, a class of bicyclic polyethers, also relies on the cyclization of linear diamines with dihalides or ditosylates. researchgate.netresearchgate.netnih.govrsc.org A potential strategy for incorporating 1-aminohexan-3-one into a macrocycle could involve its derivatization to introduce a second reactive group at the other end of the molecule, followed by an intramolecular cyclization. For example, peptide macrocyclization often utilizes linkers, and an aminoketone moiety could potentially serve this purpose. nih.govnih.govchemrxiv.orgnih.gov

Conjugates: The amino and ketone functionalities of 1-aminohexan-3-one hydrochloride are amenable to bioconjugation reactions, allowing for its attachment to larger molecules such as proteins or peptides. nih.govnih.govwikipedia.orgelsevierpure.com Ketone groups can be selectively targeted for conjugation through the formation of oximes or hydrazones. wikipedia.orglibretexts.org The primary amine can be conjugated to proteins through various methods, including reaction with N-hydroxysuccinimide (NHS) esters. nih.gov This allows for the site-specific attachment of small molecules like 1-aminohexan-3-one to biomolecules, which is a valuable strategy in drug discovery and chemical biology.

Product TypeGeneral StrategyPotential ApplicationReference(s)
MacrocyclesIntramolecular cyclization of a linear precursorHost-guest chemistry, Ionophores nih.govroyalsocietypublishing.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govrsc.orgnih.govchemrxiv.orgnih.gov
ConjugatesReaction of amine or ketone with a biomoleculeDrug delivery, Chemical probes nih.govnih.govwikipedia.orgelsevierpure.comlibretexts.org

Advanced Spectroscopic and Structural Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a powerful tool for the detailed structural analysis of 1-aminohexan-3-one hydrochloride in solution. It provides information on the connectivity of atoms, the purity of the sample, and the dynamic behavior of the molecule.

The flexible acyclic carbon chain of 1-aminohexan-3-one allows it to adopt various conformations in solution. The equilibrium between these conformers is influenced by factors such as solvent polarity and intramolecular interactions. nih.govresearchgate.net NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide insights into the predominant conformations. auremn.org.brnih.gov

Dynamic NMR (DNMR) studies can be employed to investigate the energy barriers between different conformational states. nih.govnih.gov By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the rates of conformational exchange and the thermodynamic parameters associated with these processes. For aminoketones, the equilibrium between different conformers, such as those arising from rotation around the C-C bonds adjacent to the carbonyl group, can be studied. nih.govresearchgate.net The presence of the protonated amino group can lead to intramolecular hydrogen bonding, which would significantly influence the conformational landscape.

Since 1-aminohexan-3-one is a chiral molecule, it can exist as a pair of enantiomers. If a racemic mixture is used in a reaction that introduces a second chiral center, a mixture of diastereomers will be formed. NMR spectroscopy is a primary method for determining the diastereoisomeric purity and the ratio of diastereomers in a sample. echemi.com

Typically, ¹H NMR is used for this purpose by integrating the signals that are unique to each diastereomer. echemi.com However, in cases where the proton signals overlap, ¹³C NMR spectroscopy offers a more reliable alternative due to its generally wider chemical shift range and sharper signals. researchgate.netacs.orgnih.gov The relative intensities of the carbon signals corresponding to each diastereomer can be used to calculate their ratio with high accuracy. researchgate.netacs.org For complex cases, advanced techniques like band-selective pure shift NMR can be used to resolve overlapping signals and provide a clear determination of the diastereomeric ratio. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. fiveable.menih.gov For the related compound, 6-aminohexan-3-one (B12946996) hydrochloride, electrospray ionization (ESI-MS) in positive mode shows a primary ion corresponding to the free base [C₆H₁₃NO + H]⁺. High-resolution analysis confirms the molecular formula with high accuracy. The presence of the chloride ion can also be detected in the mass spectrum. nih.gov

Table 1: Illustrative HRMS Data for an Aminohexanone Hydrochloride

IonCalculated m/zObserved m/z
[C₆H₁₃NO + H]⁺116.1075116.1

Note: The data in this table is illustrative and based on a related isomer.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

For an aminoketone hydrochloride, the IR spectrum is expected to show characteristic absorption bands. The presence of a ketone (C=O) group is typically observed as a strong absorption band in the region of 1700-1725 cm⁻¹. The protonated amine (NH₃⁺) group gives rise to broad absorption bands in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations. C-H bending vibrations for the methylene (B1212753) groups appear around 1460 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing vibrations of non-polar bonds and for studies in aqueous solutions. nih.govnih.govyoutube.com The C=O stretch would also be visible in the Raman spectrum. Additionally, skeletal vibrations and C-C bond stretches in the aliphatic chain can provide information about the molecular conformation. nih.govresearchgate.net

Table 2: Expected Vibrational Bands for 1-aminohexan-3-one hydrochloride

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Ketone (C=O)Stretch1700-1725IR, Raman
Protonated Amine (NH₃⁺)N-H Stretch2800-3200IR
Methylene (CH₂)C-H Bend~1460, ~1375IR

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or its derivatives)

In the solid state, it is expected that the protonated amino group would form strong hydrogen bonds with the chloride anions (N-H···Cl). nih.govmdpi.com These interactions, along with weaker C-H···O and C-H···Cl hydrogen bonds, would likely dominate the crystal packing, forming a three-dimensional network. mdpi.com The conformation of the hexan-3-one chain in the crystal lattice would be influenced by the optimization of these intermolecular forces. Analysis of the crystal structures of derivatives can also provide valuable information on how modifications to the molecule affect its solid-state architecture. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. youtube.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. youtube.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) have been shown to provide a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

For 1-aminohexan-3-one hydrochloride, a DFT calculation would begin by defining an initial 3D structure. The optimization algorithm then iteratively adjusts bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. The resulting optimized geometry represents the most stable conformation of the molecule in the gas phase.

The energy landscape of a flexible molecule like 1-aminohexan-3-one hydrochloride contains multiple local minima (stable conformers) and the transition states that connect them. By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds) and performing geometry optimizations, a conformational map can be generated. This map reveals the relative energies of different conformers and the energy barriers for interconversion, providing insight into the molecule's flexibility and preferred shapes.

Illustrative Data Table: Predicted Geometric Parameters

The following table presents hypothetical optimized geometric parameters for the lowest-energy conformer of 1-aminohexan-3-one hydrochloride, as would be predicted from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=O1.215 Å
C-N1.498 Å
C-C (carbonyl adjacent)1.512 Å
C-C (alkyl chain)1.535 Å
**Bond Angles (°) **
C-C(=O)-C118.5°
C-C-N110.2°
H-N-H109.5°
Dihedral Angles (°)
N-C5-C4-C3178.5° (anti-periplanar)
C4-C3-C2(=O)-C1-65.0° (gauche)
Note: This data is illustrative and represents typical values for similar functional groups. Actual computed values may vary.

DFT calculations are also a reliable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or serve as a reference when experimental data is unavailable. nih.gov Once the molecular geometry is optimized, the same level of theory can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic shieldings (NMR spectra).

Calculated vibrational frequencies correspond to the fundamental modes of molecular motion (stretching, bending, etc.). These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, improving agreement with experimental IR spectra. nih.gov Similarly, NMR chemical shifts are predicted by calculating the magnetic shielding tensor for each nucleus in the molecule's electronic environment.

Illustrative Data Table: Predicted Vibrational Frequencies

This table shows a hypothetical selection of predicted IR vibrational frequencies for 1-aminohexan-3-one hydrochloride.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3200-2800N-H symmetric & asymmetric stretches (from NH₃⁺)
2965C-H alkyl stretches
1720C=O ketone stretch
1460CH₂ scissoring
1150C-N stretch
Note: This data is illustrative. The broad range for N-H stretching is characteristic of ammonium (B1175870) salts.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the vast conformational space of flexible molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. youtube.com

For 1-aminohexan-3-one hydrochloride, an MD simulation would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic solution conditions. The system's trajectory—the positions, velocities, and energies of all atoms over time—is then calculated. Analyzing this trajectory allows for comprehensive conformational sampling, revealing the most visited conformational states, the pathways of transition between them, and the dynamics of intramolecular hydrogen bonding. nih.gov Techniques like Ramachandran plots can be adapted to analyze the dihedral angles of the flexible carbon backbone, identifying preferred secondary structures or folds. nih.govcore.ac.uk

Illustrative Data Table: Conformational Analysis

A hypothetical MD simulation could yield the following summary of major conformational families for 1-aminohexan-3-one hydrochloride in an aqueous solution.

Cluster IDPopulation (%)Key FeatureAverage Radius of Gyration (Å)
145%Extended, linear-like chain3.8
230%Folded, C-terminus near N-terminus3.1
315%"U-shaped" conformation3.3
410%Other minor conformations3.5
Note: This data is hypothetical and for illustrative purposes only.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the structures of intermediates and, crucially, the high-energy transition states that connect them. rsc.orgcsmres.co.uk By calculating the energy difference between the reactants and the transition state, the activation energy for a reaction can be determined, which governs the reaction rate.

For 1-aminohexan-3-one hydrochloride, computational methods could explore various potential reactions. Examples include the reduction of the ketone to an alcohol or nucleophilic addition at the carbonyl carbon. A common approach involves proposing a reaction coordinate and then using specialized algorithms to locate the transition state structure along that path. researchgate.net Comparing the activation energies for different proposed mechanisms (e.g., catalyzed vs. non-catalyzed) can reveal the most favorable reaction pathway. researchgate.net

Illustrative Data Table: Reaction Energetics

This table provides a hypothetical comparison of activation energies (ΔG‡) for the reduction of the ketone in 1-aminohexan-3-one, as might be calculated by DFT.

Reaction PathwayCatalystTransition State (TS)Calculated ΔG‡ (kcal/mol)
Hydride AdditionNoneTS_uncat35.2
Hydride AdditionAcid-catalyzed (H⁺)TS_cat22.5
Note: This data is for illustrative purposes to show how computational results can compare different reaction pathways.

Analysis of Molecular Electrets and Charge Transfer Properties in Related Systems

A molecular electret is the electrostatic equivalent of a magnet, possessing a persistent dipole moment. The distribution of charge within 1-aminohexan-3-one hydrochloride, particularly due to its polar ketone and charged ammonium groups, is non-uniform and dictates its electrostatic properties.

Computational analyses, such as Natural Bond Orbital (NBO) theory, can quantify the charge on each atom and describe charge transfer (CT) interactions within the molecule. researchgate.net These interactions, where electron density is donated from an occupied bonding orbital to an empty anti-bonding orbital, are key to understanding molecular stability and reactivity. In related aminoketone systems, intramolecular charge transfer between the amine (donor) and ketone (acceptor) groups can significantly influence their electronic and absorption properties. nih.gov For the hydrochloride salt, the protonated amine is a poor electron donor, but understanding the charge distribution is still critical for predicting intermolecular interactions, such as hydrogen bonding with solvent molecules or biological receptors.

Illustrative Data Table: NBO Atomic Charges

The table below shows hypothetical Mulliken atomic charges on key atoms in 1-aminohexan-3-one hydrochloride, calculated via an NBO analysis.

AtomAtomic Charge (e)
O (carbonyl)-0.55
C (carbonyl)+0.48
N (ammonium)-0.40
H (on N)+0.35 (average)
Note: This data is illustrative. The values show the expected charge polarization in the functional groups.

Catalysis and Coordination Chemistry of 1 Aminohexan 3 One Hydrochloride

Ligand Design and Synthesis for Metal Complexation

The primary amine of 1-aminohexan-3-one hydrochloride serves as a synthetic handle for the creation of more complex Schiff base ligands through condensation reactions with aldehydes or ketones. This process generates an imine linkage, and the resulting N,O-donor ligands are excellent for coordinating with metal ions.

Formation of Coordination Compounds with Transition Metals (e.g., Copper(II) and Uranyl ions)

Schiff bases derived from β-aminoketones readily form stable complexes with transition metals like copper(II). These complexes are typically synthesized by reacting the Schiff base ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a suitable solvent like methanol (B129727) or ethanol (B145695). The resulting complexes often exhibit square planar or distorted tetrahedral geometries, with the Schiff base acting as a bidentate or tridentate ligand. jetir.orgmdpi.comresearchgate.netrsc.orgrsc.org

Similarly, the coordination chemistry of uranyl (UO₂²⁺) ions with Schiff base ligands is an area of active research. nih.govnih.gov Uranyl complexes with N,O-donor Schiff bases are of interest for their potential applications in areas such as nuclear fuel reprocessing and catalysis. The uranyl ion typically coordinates to ligands in its equatorial plane, and Schiff bases derived from β-aminoketones can provide the necessary donor atoms to form stable complexes. nih.gov Studies on analogous systems show that uranyl complexes with Schiff base ligands can be synthesized and characterized, providing a basis for the expected coordination behavior of ligands derived from 1-aminohexan-3-one. nih.govnih.gov

Structure-Property Relationships in Novel Ligands

The structural features of Schiff base ligands derived from β-aminoketones have a significant impact on the properties of their metal complexes. For instance, the nature of the substituent groups on the Schiff base can influence the electronic properties and geometry of the metal complex, which in turn affects its catalytic activity and stability. acs.org

Research on copper(II) complexes with sterically hindered phenolic Schiff bases has shown that the coordination environment around the copper ion influences the antioxidant and antimicrobial properties of the complex. rsc.org Furthermore, the geometry of the complex, whether mononuclear or polynuclear, can be dictated by the specific Schiff base ligand used, which has been demonstrated in studies with glycine-Schiff base copper(II) complexes. mdpi.com These findings highlight the importance of ligand design in tuning the properties of the resulting metal complexes for specific applications.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from β-aminoketone Schiff bases have shown promise as catalysts in a variety of organic reactions. Their catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants.

Role as a Scavenger or Ligand in Metal-Catalyzed C-N Bond Formation Reactions

In the context of metal-catalyzed C-N bond formation reactions, such as the Ullmann condensation, ligands play a crucial role in facilitating the coupling of an amine and an aryl halide. organic-chemistry.orgnih.gov Copper complexes with N,O-donor ligands, including those derived from β-aminoketones, have been shown to be effective catalysts for these transformations. nih.govnih.gov

While not explicitly documented for 1-aminohexan-3-one, related aminoketone derivatives can also function as scavengers for primary and secondary amines in synthetic reactions. researchgate.netgoogle.com This property can be valuable in driving reactions to completion by removing byproducts. In the context of catalysis, a ligand derived from 1-aminohexan-3-one could potentially modulate the reactivity of a metal center in C-N bond formation, and the amine functionality itself could play a role in the reaction mechanism or act as an internal base.

The following table presents data from a study on the Au-catalyzed aerobic dehydrogenative aromatization of cyclohexenone with a secondary amine, which proceeds through a β-aminoketone intermediate. This illustrates the type of transformations where such compounds are relevant.

Table 1: Au-Catalyzed Aerobic Dehydrogenative Aromatization acs.orgacs.org

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1Au/CeO₂Toluene10024>9992
2Au/TiO₂Toluene100242915
3Au/Fe₂O₃Toluene100241910
4Au/ZrO₂Toluene10024137

Reaction conditions: Cyclohexenone (0.5 mmol), amine (0.6 mmol), catalyst (20 mg), solvent (2 mL), O₂ atmosphere.

Enantioselective Catalysis (if chiral derivatives are employed)

The synthesis of chiral derivatives of 1-aminohexan-3-one would open the door to their use in enantioselective catalysis. Chiral Schiff base ligands, when complexed with a metal, can create a chiral environment around the metal center, enabling the stereoselective synthesis of a desired enantiomer. jetir.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net

The synthesis of chiral β-aminoketones can be achieved through methods like the Mannich reaction using a chiral catalyst. researchgate.netrsc.orgrsc.org These chiral β-aminoketones can then be converted into chiral Schiff base ligands. Copper(II) complexes of such chiral ligands have been successfully employed as catalysts in various asymmetric reactions, including the synthesis of β-hydroxy-1,2,3-triazoles. nih.govresearchgate.netnih.gov

The table below shows the results from the enantioselective synthesis of a β-hydroxy-1,2,3-triazole using chiral copper(II) complexes derived from a pro-chiral Schiff base ligand, demonstrating the potential of such systems.

Table 2: Enantioselective Synthesis of a β-Hydroxy-1,2,3-triazole nih.govresearchgate.netnih.gov

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1[Cu(HL)Cl₂]CH₂Cl₂25128578
2[Cu(HL)Br₂]CH₂Cl₂25128275
3[Cu(HL)Cl₂]CH₃CN25127565
4[Cu(HL)Br₂]CH₃CN25127262

Reaction conditions: Epoxide (1 mmol), azide (B81097) (1.2 mmol), alkyne (1.5 mmol), catalyst (5 mol%), solvent (5 mL).

Investigation of Catalyst Activity and Selectivity under Varied Conditions

The efficiency and selectivity of catalysts derived from β-aminoketone Schiff bases are highly dependent on the reaction conditions. Factors such as the choice of solvent, reaction temperature, catalyst loading, and the nature of the base can significantly influence the outcome of a catalytic reaction. nih.govnih.gov

For instance, in copper-catalyzed C-N coupling reactions, the solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate. The temperature is another critical parameter, with higher temperatures often leading to faster reactions but potentially lower selectivity. The catalyst loading is typically optimized to achieve a balance between reaction efficiency and cost-effectiveness.

Systematic studies investigating the influence of these parameters are crucial for optimizing the performance of a given catalyst system. While specific data for catalysts derived from 1-aminohexan-3-one hydrochloride is not available, the general principles of catalyst optimization would undoubtedly apply.

Industrial and Niche Chemical Applications

Use in Specialized Chemical Manufacturing Processes

As a bifunctional molecule, possessing both a primary amine and a ketone group, 1-aminohexan-3-one hydrochloride serves as a valuable building block in organic synthesis, particularly in the creation of complex heterocyclic compounds. rdd.edu.iqnih.govbeilstein-journals.org The presence of these two reactive sites allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of novel molecules.

The general strategy for synthesizing heterocyclic compounds from amino acids and their derivatives often involves multi-step reactions. rdd.edu.iqnih.gov For instance, the amino group can be converted into a hydrazide, which can then be reacted with other reagents to form rings like pyridazines. rdd.edu.iq Similarly, the amino group can be used to form Schiff bases, which are key intermediates in the synthesis of various heterocyclic systems. nih.gov

In the context of 1-aminohexan-3-one, the ketone and amine functionalities can participate in intramolecular or intermolecular reactions to form a range of heterocyclic structures. A common approach involves the reaction of the amino group with a suitable reagent to form an intermediate that subsequently reacts with the ketone to close the ring. For example, reaction with a dicarbonyl compound could lead to the formation of a substituted pyrrole (B145914) or other nitrogen-containing heterocycles.

The synthesis of substituted meta-hetarylanilines from 1,3-diketones with heterocyclic substituents highlights the utility of ketone-containing building blocks in creating complex aromatic structures. beilstein-journals.org While not a direct application of 1-aminohexan-3-one hydrochloride, this demonstrates the principle of using such bifunctional compounds in multi-component reactions to generate structurally diverse molecules.

A general synthetic approach to α-amino ketones often involves the α-bromination of a ketone followed by a nucleophilic substitution with an amine. organic-chemistry.orgrsc.org This suggests a plausible pathway for the synthesis of 1-aminohexan-3-one itself, which can then be used as a precursor for more complex molecules. The ability to introduce both an amino group and a ketone sets the stage for a variety of subsequent chemical modifications.

Applications in Detergent and Emulsifier Formulations (Mechanism-focused)

While specific large-scale industrial use of 1-aminohexan-3-one hydrochloride in detergents and emulsifiers is not widely documented, its molecular structure suggests a potential for such applications based on the established principles of surface activity. Amino acid-based surfactants are known for their desirable properties, including good emulsifying capabilities and high surface activity. academie-sciences.fr

The fundamental mechanism of a surfactant molecule relies on its amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In the case of 1-aminohexan-3-one hydrochloride, the protonated amino group (-NH3+) serves as the hydrophilic head, while the hexyl chain acts as the hydrophobic tail.

Theoretical Mechanism of Action:

Adsorption at Interfaces: When introduced into an oil-water mixture, the 1-aminohexan-3-one hydrochloride molecules would migrate to the interface between the two immiscible liquids. The hydrophilic amino group would orient itself towards the aqueous phase, while the hydrophobic alkyl chain would extend into the oil phase. mdpi.com

Reduction of Interfacial Tension: This alignment at the interface reduces the interfacial tension between the oil and water, making it easier to break down large oil droplets into smaller ones with the input of mechanical energy (e.g., agitation). mdpi.com

Emulsion Stabilization: The adsorbed layer of 1-aminohexan-3-one hydrochloride molecules around the oil droplets would prevent them from coalescing. The positively charged hydrophilic heads would create a repulsive electrostatic barrier between the droplets, contributing to the stability of the emulsion.

The presence of the ketone group within the hydrocarbon chain could influence the surfactant properties by affecting the molecule's geometry and polarity, which in turn could impact its packing at the interface and its interaction with both the oil and water phases. The ability of the amide linkage in some amino acid-based surfactants to form hydrogen bonds contributes to their biodegradability, a desirable feature in modern detergent formulations. academie-sciences.fr

Investigations into Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jetir.orgresearchgate.netnih.gov The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchcommons.org

The structure of 1-aminohexan-3-one hydrochloride makes it a promising candidate for corrosion inhibition. The nitrogen atom of the amino group and the oxygen atom of the ketone group can act as active centers for adsorption onto a metal surface. jetir.orgresearchgate.net

Mechanism of Corrosion Inhibition:

Adsorption: In an aqueous corrosive environment, the 1-aminohexan-3-one hydrochloride molecules can be adsorbed onto the metal surface. This adsorption can occur through two main modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine group of the inhibitor.

Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms. jetir.orgresearchgate.net

Formation of a Protective Film: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and hindering the electrochemical reactions that lead to corrosion. researchcommons.org

The effectiveness of an organic inhibitor is often related to its molecular structure, including the number of adsorption centers, the size of the molecule, and its solubility in the corrosive medium. researchgate.net The presence of both nitrogen and oxygen in 1-aminohexan-3-one hydrochloride, along with its alkyl chain that can contribute to the formation of a more compact protective layer, suggests a synergistic effect in corrosion inhibition.

Factors Influencing Corrosion Inhibition by Aminoketones

FactorInfluence on Inhibition MechanismRelevance to 1-aminohexan-3-one hydrochloride
Presence of Heteroatoms (N, O)Act as active centers for chemisorption on the metal surface.Contains both a nitrogen atom (amine) and an oxygen atom (ketone). jetir.orgresearchgate.net
Hydrocarbon Chain LengthIncreases the surface area covered by the inhibitor molecule, enhancing the barrier effect.The hexyl chain contributes to the formation of a protective hydrophobic layer.
Solubility in Corrosive MediaEnsures the inhibitor can reach the metal surface in sufficient concentration.The hydrochloride salt form enhances its solubility in aqueous acidic solutions.
Molecular StructureThe overall geometry and electron density distribution affect the strength of adsorption.The linear structure with functional groups allows for effective orientation on the metal surface.

Process Development and Scale-Up Methodologies for Chemical Production

The industrial production of a chemical like 1-aminohexan-3-one hydrochloride requires the development of a robust, scalable, and economically viable synthetic process. While specific process details for this compound are proprietary, general principles of process development and scale-up for similar aminoketones can be considered.

A common synthetic route to α-amino ketones involves a multi-step process, for example, the α-bromination of a corresponding ketone followed by a nucleophilic substitution with an amine. rsc.org For 1-aminohexan-3-one hydrochloride, this could involve:

α-Bromination: Reaction of 3-hexanone (B147009) with a brominating agent like molecular bromine to produce 2-bromo-3-hexanone.

Amination: Nucleophilic substitution of the bromine in 2-bromo-3-hexanone with ammonia (B1221849) or a protected form of ammonia, followed by deprotection.

Salt Formation: Treatment of the resulting 1-aminohexan-3-one with hydrochloric acid to form the stable hydrochloride salt.

Process Development and Scale-Up Considerations:

Reaction Conditions Optimization: Each step of the synthesis would need to be optimized for temperature, pressure, reaction time, and solvent to maximize yield and minimize by-product formation. rsc.org

Continuous Flow Chemistry: For improved safety, efficiency, and scalability, continuous flow processes are increasingly being adopted in the chemical industry. acs.org This approach allows for better control over reaction parameters and can be particularly advantageous for handling hazardous reagents. The synthesis of norketamine, for instance, has been successfully demonstrated using a continuous flow process involving bromination and amination steps. acs.org

Downstream Processing: The purification of the final product is a critical step. This may involve extraction, crystallization, and filtration. The choice of solvent and crystallization conditions is crucial for obtaining a product with high purity and the desired physical properties. rsc.orggoogle.com

Hot-Melt Extrusion (HME): For the final formulation of the solid product, HME is a modern technique that can be used for continuous manufacturing and scale-up. HME can be used to produce cocrystals or solid dispersions with improved stability and dissolution properties. The scale-up of HME processes requires careful control of parameters such as barrel temperature, screw speed, and feed rate. mdpi.com

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of critical process parameters can ensure consistent product quality and facilitate process control during scale-up.

Key Stages in the Potential Production of 1-aminohexan-3-one hydrochloride

Production StageKey Methodologies and ConsiderationsRelevant Examples
SynthesisMulti-step synthesis involving bromination and amination. Optimization of reaction conditions.Synthesis of bupropion (B1668061) hydrochloride. rsc.org
Process IntensificationUse of continuous flow chemistry for enhanced safety and efficiency.Continuous-flow synthesis of norketamine. acs.org
PurificationCrystallization, filtration, and drying. Selection of appropriate solvents.Stabilized sustained-release compositions of bupropion hydrochloride. google.com
Formulation and Scale-UpHot-Melt Extrusion (HME) for continuous manufacturing of solid forms.Scale-up of theophylline-nicotinamide cocrystals via HME. mdpi.com

Q & A

Q. What safety protocols are recommended for handling 1-aminohexan-3-one hydrochloride in laboratory settings?

Researchers must wear protective equipment, including gloves, goggles, and lab coats, to avoid skin/eye contact. Work should be conducted in well-ventilated areas, and spills must be contained using absorbent materials. Contaminated waste should be segregated and disposed via certified hazardous waste services .

Q. Which spectroscopic techniques are effective for characterizing 1-aminohexan-3-one hydrochloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups. Mass spectrometry (MS) confirms molecular weight and purity. Cross-referencing with known spectral libraries ensures accuracy .

Q. What are the primary applications of this compound in biochemical research?

It serves as a precursor in synthesizing bioactive molecules, such as enzyme inhibitors or receptor ligands. Its amino-ketone structure enables participation in Schiff base formation, useful for studying protein interactions or metal coordination complexes .

Q. How should storage conditions be optimized to prevent degradation?

Store in airtight containers at room temperature (15–25°C) in a dry, dark environment. Avoid prolonged exposure to moisture, light, or oxidizing agents. Regular stability assays (e.g., HPLC) monitor decomposition .

Advanced Research Questions

Q. How can synthesis of 1-aminohexan-3-one hydrochloride be optimized for higher yield and purity?

Optimize reaction parameters:

  • Temperature : Controlled heating (e.g., 40–60°C) to minimize side reactions.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance amino-ketone coupling efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography improves purity .

Q. What strategies address stability data discrepancies under varying pH conditions?

Conduct pH-dependent stability studies using buffered solutions (pH 1–13). Monitor degradation via UV-Vis spectroscopy or LC-MS. Statistical tools (e.g., ANOVA) identify significant variations. Adjust experimental buffers to mimic physiological conditions for reproducibility .

Q. How should reactivity with nucleophiles in aqueous environments be experimentally assessed?

Design kinetic studies by reacting the compound with nucleophiles (e.g., amines, thiols) at controlled molar ratios. Use stopped-flow spectrophotometry to track reaction rates. Computational modeling (DFT) predicts reactive sites and transition states .

Q. What methodological considerations are essential for evaluating genotoxicity in in vitro models?

Use Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays. Include positive controls (e.g., ethyl methanesulfonate) and validate results with comet assays to detect DNA strand breaks. Account for metabolite activation using S9 liver fractions .

Data Analysis and Contradiction Resolution

Q. How should conflicting solubility data from different sources be reconciled?

Perform replicate solubility tests in standardized solvents (e.g., PBS, DMSO) under controlled temperatures. Compare results with literature using meta-analysis tools. Report detailed experimental conditions (e.g., agitation method, equilibration time) to identify variability sources .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Implement Quality-by-Design (QbD) principles:

  • DoE (Design of Experiments) : Screen critical variables (e.g., raw material purity, reaction time).
  • Analytical Comparability : Use orthogonal methods (NMR, HPLC-MS) to validate consistency.
  • Stability Chambers : Pre-test compound stability under study-specific conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.